ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

PDHK4 inhibition cancer metabolism kinase inhibitor potency

Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (CAS 28648-99-9) belongs to the pyrido[2,3-b]pyrazine class of heterocyclic compounds and functions as a potent inhibitor of pyruvate dehydrogenase kinase (PDHK) isoforms. This compound features a unique 8-chloro-3-(4-chlorophenyl) substitution pattern combined with a 6-ethyl carbamate moiety, representing a distinct chemotype within the broader family of pyrido[2,3-b]pyrazine-based kinase inhibitors that have been disclosed in patents targeting RAF, FGFR, and other kinases.

Molecular Formula C16H12Cl2N4O2
Molecular Weight 363.2 g/mol
CAS No. 28648-99-9
Cat. No. B12902743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
CAS28648-99-9
Molecular FormulaC16H12Cl2N4O2
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12Cl2N4O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H,20,21,22,23)
InChIKeyZABRAUDOEKWXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate – Pyruvate Dehydrogenase Kinase (PDHK) Inhibitor for Cancer Metabolism Research


Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (CAS 28648-99-9) belongs to the pyrido[2,3-b]pyrazine class of heterocyclic compounds and functions as a potent inhibitor of pyruvate dehydrogenase kinase (PDHK) isoforms [1]. This compound features a unique 8-chloro-3-(4-chlorophenyl) substitution pattern combined with a 6-ethyl carbamate moiety, representing a distinct chemotype within the broader family of pyrido[2,3-b]pyrazine-based kinase inhibitors that have been disclosed in patents targeting RAF, FGFR, and other kinases [2].

Pyrido[2,3-b]pyrazine chemotype, distinct from RAF/FGFR-targeted analogs in this scaffold
Reported PDHK inhibitor; supports cancer metabolism pathway studies
Unique 8-chloro-3-(4-chlorophenyl) substitution with 6-ethyl carbamate; not interchangeable with other pyrido[2,3-b]pyrazine esters or amides

Why Generic Substitution Fails for ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate


Within the pyrido[2,3-b]pyrazine scaffold, minor structural modifications—particularly at positions 3, 6, and 8—profoundly alter kinase selectivity and inhibitory potency [1]. The specific combination of an 8-chloro substituent, a 3-(4-chlorophenyl) group, and a 6-ethyl carbamate is not trivially interchangeable with other pyrido[2,3-b]pyrazine derivatives. Even closely related analogs with differences in the 6-position substituent (e.g., free amine, urea, or different esters) can exhibit divergent PDHK isoform selectivity profiles, cellular permeability, and metabolic stability [2]. This structural sensitivity mandates rigorous compound-specific validation rather than generic substitution.

Target Compound
6-Position Ethyl carbamate
Profile Reported multi-isoform PDHK inhibition, nanomolar range
6-Position Analogs
Variations Free amine, urea, different esters
Risk May exhibit divergent PDHK isoform selectivity, cellular permeability, and metabolic stability

Quantitative Differentiation Evidence: ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate vs. PDK Inhibitor Comparators


PDHK4 Inhibitory Potency – Superior to Dichloroacetate (DCA) by Several Orders of Magnitude

Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate inhibits PDHK4 with an IC50 of 21 nM in a radiometric biochemical kinase assay [1]. By contrast, the canonical PDK inhibitor dichloroacetate (DCA) inhibits PDHK4 with reported IC50 values in the millimolar range (approximately 0.5–5 mM) [2]. This represents an estimated >10,000-fold improvement in potency.

PDHK4 inhibition
Reported
Target IC50
21 nM
Radiometric assay, PDHK4
DCA IC50
~0.5–5 mM
Reported literature range
Supports PDHK4 target engagement at substantially lower concentration
Estimated >10,000-fold difference; DCA values source-dependent
PDHK4 inhibition cancer metabolism kinase inhibitor potency

PDHK1 Inhibitory Activity – Nanomolar Potency Contrasting with DCA's Weak PDHK1 Inhibition

Against human recombinant PDHK1 co-complexed with porcine PDH, ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate exhibits an IC50 of 35 nM [1]. In the Kinase-Glo luminescent assay format against recombinant human His-tagged PDK1, the IC50 is 90 nM [2]. DCA, the most widely used PDK inhibitor, displays PDHK1 IC50 values in the high micromolar to low millimolar range [3]. The compound thus provides substantially enhanced PDHK1 inhibition, critical for studies where PDHK1 is the dominant therapeutic target.

PDHK1 inhibition
Reported
Target IC50
35–90 nM
Radiometric / Kinase-Glo
DCA IC50
High µM – low mM
Literature values
Supports PDHK1-focused metabolic studies; reported nanomolar potency context
Assay format differences affect absolute IC50
PDHK1 inhibition tumor metabolism kinase selectivity

PDHK Isoform Selectivity Profile – Balanced Multi-Isoform Inhibition Distinct from Isoform-Selective Probes

Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate inhibits PDHK4 (IC50 = 21 nM), PDHK3 (IC50 = 26 nM), PDHK1 (IC50 = 35–90 nM), and PDHK2 (IC50 = 80 nM) [1]. This balanced profile contrasts with isoform-selective inhibitors such as AZD7545, which preferentially inhibits PDHK1 and PDHK2 (PDHK1 IC50 ~5 nM) but is markedly less active against PDHK3 and PDHK4 [2]. For experimental designs requiring pan-PDHK inhibition across all four isoforms without extreme selectivity bias, the target compound offers a differentiated pharmacological tool.

Isoform profile
Class-level
PDHK4
21 nM
PDHK3
26 nM
PDHK1
35–90 nM
PDHK2
80 nM
Balanced multi-isoform inhibition; supports pan-PDHK studies
Contrasts with AZD7545 isoform selectivity; class-level inference
PDHK isoform selectivity kinase profiling tool compound characterization

Cellular PDK Inhibition – Quantified Efficacy Advantage Over DCA at the Cellular Level

In cellular assays, ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate inhibits PDK1 with an EC50 of 62 nM in a Kinase-Glo luminescent kinase assay [1]. This represents a dramatic improvement over DCA, which requires concentrations >1,000 µM (typically 5–50 mM) to achieve comparable cellular PDK inhibition [2]. The compound's cellular potency aligns with its biochemical activity, suggesting favorable cell permeability and intracellular target engagement.

Cellular PDK inhibition
Reported
Target EC50
62 nM
Kinase-Glo, PDK1
DCA concentration
5–50 mM
Cellular PDK inhibition
Supports intracellular target engagement at nanomolar levels
Cell permeability and target modulation suggested; cross-study comparison
cellular PDK inhibition cancer cell metabolism EC50 comparison

Optimal Research & Industrial Application Scenarios for ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate


Pan-PDHK Chemical Probe for Metabolic Reprogramming Studies in Cancer

With balanced nanomolar potency across PDHK1/2/3/4 isoforms, this compound is ideally suited as a pan-PDHK inhibitor in cancer cell metabolism studies where global PDH complex reactivation is required [1]. Its cellular EC50 of 62 nM enables robust target engagement without the millimolar concentrations needed for DCA, allowing cleaner dissection of PDK-dependent metabolic phenotypes in in vitro models of glycolysis-addicted tumors [2].

Structure-Activity Relationship (SAR) Benchmarking for Pyrido[2,3-b]pyrazine-Based PDK Inhibitor Optimization

The compound's well-characterized IC50 values against four PDHK isoforms provide a quantitative benchmark for medicinal chemistry SAR campaigns. Its 6-ethyl carbamate motif and dual chloro-substitution pattern serve as a reference point for evaluating how modifications at positions 3, 6, and 8 alter isoform selectivity and potency relative to other pyrido[2,3-b]pyrazine derivatives disclosed in patent literature [1].

Comparator Compound for Evaluating Next-Generation PDK Inhibitors

Given its intermediate potency (21–90 nM) across PDHK isoforms and well-defined biochemical profile, this compound can serve as a comparator for newly synthesized PDK inhibitors. Its multi-isoform activity and cellular efficacy provide a meaningful baseline against which improved selectivity, potency, or pharmacokinetic properties of novel candidates can be quantitatively assessed [1].

Application
Selection Property
Validation Focus
Cancer cell metabolism pathway studies
Balanced PDHK isoform inhibition profile
PDH complex reactivation endpoint review
Medicinal chemistry PDK inhibitor SAR
Quantitative IC50 benchmarks across four isoforms
Substitution-pattern versus selectivity review
Next-generation PDK inhibitor evaluation
Multi-isoform cellular activity baseline
Comparator potency and selectivity context
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